ISO-Fludelone, also known as 17-iso-oxazole-26-F3-9,10-dehydro-12,13-desoxy-epothilone B, is a synthetic compound that belongs to the class of epothilones, specifically a third-generation analogue of epothilone B. This compound is designed to stabilize microtubules, which are critical components of the cell's cytoskeleton. Its mechanism of action involves binding to tubulin, leading to enhanced microtubule polymerization and reduced depolymerization, ultimately inhibiting cell division and inducing apoptosis. ISO-Fludelone has been recognized for its potential anti-mitotic and antineoplastic activities, making it a promising candidate for cancer treatment, particularly in solid tumors where it is currently undergoing clinical trials .
ISO-Fludelone is classified as an antineoplastic agent due to its ability to inhibit cancer cell growth by interfering with microtubule dynamics. It falls under the broader category of microtubule-targeting agents, which also includes other compounds like taxanes and previous generations of epothilones.
The synthesis of ISO-Fludelone involves a diverted total synthesis approach that builds upon pharmacological property leads. The process typically consists of multiple steps, including the formation of key structural motifs such as lactones and oxazoles. The synthesis is designed to be scalable for industrial production once clinical approval is obtained.
ISO-Fludelone's molecular formula is . Its structure features a complex arrangement that includes an oxazole ring and several functional groups that contribute to its biological activity.
ISO-Fludelone undergoes several types of chemical reactions that can modify its structure and potentially enhance its biological activity.
The major products formed from these reactions include hydroxylated derivatives from oxidation and deoxygenated compounds from reduction. Each reaction type can lead to variations in pharmacological properties.
ISO-Fludelone exerts its effects primarily through its interaction with tubulin. By binding to this protein:
This mechanism highlights ISO-Fludelone's potential as an effective anticancer agent with improved stability and bioavailability compared to earlier epothilones .
ISO-Fludelone demonstrates significant stability under physiological conditions and shows a favorable profile for drug development due to its lower nonspecific cytotoxicity compared to its predecessors .
ISO-Fludelone has a variety of scientific applications:
ISO-Fludelone emerged from a systematic Diverted Total Synthesis (DTS) campaign targeting epothilone structural optimization. This approach, pioneered by Memorial Sloan Kettering Cancer Center researchers, leverages advanced synthetic chemistry to access regions of the epothilone scaffold inaccessible through semisynthetic modification of the natural product itself [1] [7]. The DTS framework strategically modifies the epothilone core through retrosynthetic deconstruction and reconstruction, enabling deep-seated molecular editing that profoundly alters physicochemical and biological properties [4] [7].
The synthetic journey toward ISO-Fludelone originated with epothilone B, which demonstrated potent microtubule-stabilizing activity but exhibited dose-limiting toxicity in murine models. Initial editing removed the C12-C13 epoxide, yielding 12,13-desoxyepothilone B (dEpoB), which displayed improved tolerability but reduced potency. Subsequent generations introduced structural rigidity via a C9-C10 double bond (dehydelone) to enhance intrinsic potency and biological stability, followed by strategic installation of a C12 trifluoromethyl group (fludelone) to attenuate toxicity and broaden the therapeutic index [1]. The pinnacle of this optimization—ISO-Fludelone—incorporated the 17-iso-oxazole moiety through DTS, restoring potency while maintaining fludelone's favorable therapeutic index and metabolic stability profile [1] [5].
Table 1: Structural Evolution of Epothilone Analogues via Diverted Total Synthesis
Generation | Compound | Key Structural Modifications | Primary Objectives |
---|---|---|---|
Parent | Epothilone B | Natural product | Microtubule stabilization |
First | dEpoB | C12-C13 epoxide removal | Reduce toxicity |
Second | Dehydelone | C9-C10 double bond | Enhance potency & stability |
Third | Fludelone | C12 trifluoromethyl group | Broaden therapeutic index |
Optimized | ISO-Fludelone | 17-iso-oxazole moiety | Restore potency with maintained stability |
Molecular editing within the DTS framework enabled systematic enhancement of ISO-Fludelone's bioactivity profile against multidrug-resistant cancers. Researchers implemented strategic modifications addressing three critical limitations of earlier epothilones: (1) narrow therapeutic index, (2) susceptibility to metabolic degradation, and (3) suboptimal activity against refractory tumors. The C12 trifluoromethyl substitution represented a pivotal edit, replacing the native methyl group to significantly reduce non-specific toxicity while preserving microtubule-binding affinity [1] [8]. This modification exploited fluorine's unique electronegativity and steric mimicry while enhancing metabolic stability through strengthened carbon-fluorine bonds resistant to cytochrome P450 oxidation [9].
The subsequent incorporation of the 17-iso-oxazole moiety via DTS addressed potency limitations observed in fludelone. Unlike natural epothilones featuring a thiazole moiety, the isoxazole heterocycle provided superior metabolic stability and water solubility while enabling more favorable interactions with tubulin's binding pocket [1] [3]. This edit generated a compound exhibiting remarkable preclinical efficacy, achieving complete remission and therapeutic cures in multiple human cancer xenograft models, including mammary-MX-1, ovarian-SK-OV-3, and the particularly refractory subcutaneous neuroblastoma-SK-NAS [1]. Significantly, ISO-Fludelone demonstrated potent activity against intracranially implanted SK-NAS tumors, indicating exceptional blood-brain barrier penetration—a property rarely observed with microtubule-targeting agents [1] [5].
Table 2: Bioactivity Comparison of Key Epothilone Analogues
Parameter | Epothilone B | dEpoB | Dehydelone | Fludelone | ISO-Fludelone |
---|---|---|---|---|---|
In Vitro Potency | ++++ | ++ | ++++ | +++ | ++++ |
Multidrug-Resistant Cell Line Activity | Yes | Yes | Yes | Yes | Yes |
Metabolic Stability (Mouse Plasma) | Low | Moderate | High | High | Very High |
Maximum Tolerated Dose (Relative) | 1x | 3x | 1.5x | 4x | 5x |
Xenograft Cure Rates | Low | Moderate | Moderate | High | Very High |
The synergistic combination of isoxazole and trifluoromethyl moieties confers exceptional metabolic stability and pharmaceutical properties upon ISO-Fludelone. Physicochemical analysis reveals that the 17-iso-oxazole system fundamentally alters the molecule's electronic distribution and hydrogen-bonding capacity compared to natural epothilones. This heterocycle exhibits enhanced resistance to enzymatic degradation, particularly hepatic esterases and cytochrome P450 enzymes that rapidly inactivate earlier epothilone analogs [3] [5]. Comparative metabolic stability studies in human liver microsomal S-9 fractions demonstrated that ISO-Fludelone maintains >85% parent compound after 60 minutes—significantly outperforming both natural epothilones and earlier synthetic analogs [1].
The trifluoromethyl group at C12 contributes multiple advantageous effects. Its strong electron-withdrawing nature induces subtle conformational changes that stabilize the macrolactone ring against hydrolytic cleavage. More importantly, the carbon-fluorine bonds create a metabolic blockade at a site previously susceptible to oxidative metabolism. This trifluoromethyl group substantially enhances water solubility (≥5-fold increase compared to epothilone B), eliminating the need for cremophor-based formulations associated with hypersensitivity reactions [3] [9]. This improved solubility profile facilitates administration without solubility-enhancing excipients that often complicate clinical translation of hydrophobic anticancer agents [3].
Recent synthetic advances have enabled more efficient production of the 4-(trifluoromethyl)isoxazole pharmacophore central to ISO-Fludelone's stability. Novel metal-free methodologies employing sodium triflinate (CF₃SO₂Na) and tert-butyl nitrite facilitate tandem trifluoromethyloximation/cyclization/elimination reactions of α,β-unsaturated carbonyls, providing efficient access to this critical structural motif [6]. Structure-activity relationship studies confirm that the trifluoromethylisoxazole moiety enhances anticancer activity independently, with analogues demonstrating up to 8-fold greater potency against MCF-7 breast cancer cells compared to non-fluorinated counterparts [8]. Molecular docking analyses reveal that the trifluoromethyl group engages in unique hydrophobic interactions with tubulin binding pockets while the isoxazole nitrogen serves as a hydrogen bond acceptor, collectively enhancing target affinity and residence time [8]. These structural features establish ISO-Fludelone as a "supernatural product"—a synthetic analog surpassing its natural inspiration in both pharmacological properties and therapeutic potential [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7